2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14FN5O3 and its molecular weight is 379.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to be effective kinase inhibitors . They are often used in the treatment of diseases like cancer .
Mode of Action
Based on its structural similarity to pyrazolo[3,4-d]pyrimidines, it can be inferred that it might interact with kinase active sites . This interaction could potentially inhibit the activity of the kinase, thereby affecting the signaling pathways within the cell .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth and proliferation . Inhibition of these pathways can lead to a decrease in cancer cell growth and development .
Result of Action
As a potential kinase inhibitor, it could lead to a decrease in cell proliferation and growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, can mimic the binding interactions of ATP in kinase active sites . This suggests that 2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may interact with various enzymes and proteins in the body, particularly kinases.
Cellular Effects
Based on its classification as a potential kinase inhibitor , it can be hypothesized that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potential kinase inhibitor , it may exert its effects at the molecular level by binding to kinases, inhibiting or activating these enzymes, and causing changes in gene expression.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-15-8-4-5-9-16(15)28-11-17(26)23-24-12-21-18-14(19(24)27)10-22-25(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHSQJULPQBBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.